molecular formula C14H10ClIN2O3 B4975008 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide

2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No. B4975008
M. Wt: 416.60 g/mol
InChI Key: XYDOFKLCZQTGOL-UHFFFAOYSA-N
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Description

2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide, also known as CI-MPRB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of research fields.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide is not fully understood, but it is thought to involve the modulation of certain cellular signaling pathways. Specifically, 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been found to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in a variety of cellular processes. By inhibiting the activity of HSP90, 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide may be able to disrupt the growth and survival of cancer cells and modulate neurotransmitter receptor activity.
Biochemical and Physiological Effects
2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been found to have a variety of biochemical and physiological effects. In cancer cells, 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been found to induce cell death and inhibit cell proliferation. In neuronal cells, 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been found to modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders. Additionally, 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide is its unique chemical structure, which makes it a potentially useful compound for a variety of research applications. Additionally, 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been found to be relatively stable and easy to synthesize, which could make it a cost-effective option for use in laboratory experiments. However, one limitation of 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide is its relatively low solubility in water, which could limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research involving 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide. One area of interest is the development of new drugs based on the chemical structure of 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide and its potential applications in a variety of research fields. Finally, more research is needed to determine the safety and efficacy of 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide in human subjects, which could be an important step towards the development of new treatments for a variety of diseases.

Synthesis Methods

2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide can be synthesized using a variety of methods, including the reaction of 5-iodo-2-chlorobenzoyl chloride with 2-methyl-4-nitroaniline in the presence of a base. This method has been found to be effective in producing high yields of 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide with a high degree of purity.

Scientific Research Applications

2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug development. In cancer research, 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been found to inhibit the growth of certain types of cancer cells, making it a potential candidate for use in cancer treatment. In neuroscience, 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been studied for its potential to modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders. Additionally, 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been studied as a potential lead compound for the development of new drugs.

properties

IUPAC Name

2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O3/c1-8-6-10(18(20)21)3-5-13(8)17-14(19)11-7-9(16)2-4-12(11)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDOFKLCZQTGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide

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